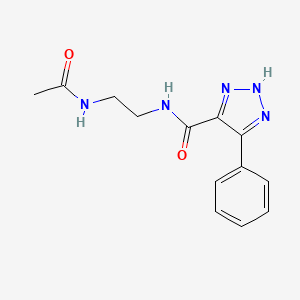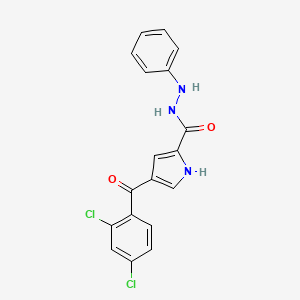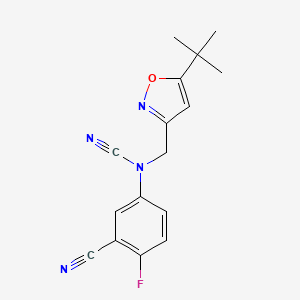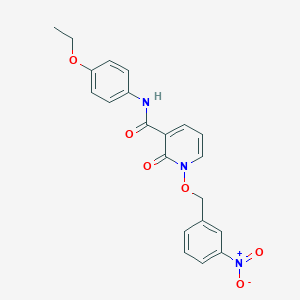![molecular formula C12H13FO B2388780 [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287272-95-9](/img/structure/B2388780.png)
[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of fluoro-bicyclo[1.1.1]pentanes, which includes “[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol”, has been developed over more than 20 years of trials . The core of these compounds has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .Molecular Structure Analysis
The molecular structure of “this compound” is based on the bicyclo[1.1.1]pentane (BCP) structure, which is a non-classical bioisostere of the phenyl ring . The BCP structure is symmetrical and rigid, making it an attractive choice for drug research and development .Chemical Reactions Analysis
The chemical reactions involving fluoro-bicyclo[1.1.1]pentanes have been studied extensively . The core of these compounds has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen .Physical And Chemical Properties Analysis
The physical and chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . These compounds have been found to have better solubility, better metabolic stability, more stereo orientation, and less non-specific binding compared to phenyl rings .Zukünftige Richtungen
The future directions for the research and development of “[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol” and similar compounds are promising. The BCP structure, which this compound is based on, has attracted attention due to its better pharmaceutical properties, novel structure, and the rapid development of synthetic methods . As such, it is likely that research into these compounds will continue to grow.
Eigenschaften
IUPAC Name |
[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-10-4-2-1-3-9(10)12-5-11(6-12,7-12)8-14/h1-4,14H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVROAKTVKDFED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2388697.png)
![8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2388701.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2388703.png)
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2388704.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388707.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2388709.png)





![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2388716.png)
